Reduced Lipophilicity (LogP) Compared to 4-Isopropylpyridin-2-amine
The consensus Log P of 4-cyclopropylpyridin-2-amine is 1.42 , which is substantially lower than the Log P of its closest structural analog, 4-isopropylpyridin-2-amine, which ranges from 1.72 to 1.96 depending on the computational method [1]. This logP reduction of 0.3–0.5 units is significant for improving aqueous solubility and reducing non-specific protein binding while maintaining sufficient membrane permeability.
| Evidence Dimension | Partition Coefficient (LogP / Lipophilicity) |
|---|---|
| Target Compound Data | Consensus Log P = 1.42 |
| Comparator Or Baseline | 4-Isopropylpyridin-2-amine (CAS 149489-07-6); Log P = 1.72 (Molbase) to 1.96 (ACD/Lab) |
| Quantified Difference | Δ Log P ≈ 0.3 – 0.5 (lower for target compound) |
| Conditions | In silico prediction using iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT (SwissADME/Bidepharm) vs. Molbase and ChemSpider predictions [1]. |
Why This Matters
Lower lipophilicity directly correlates with improved developability profiles, including reduced risk of CYP450 inhibition, lower volumes of distribution, and decreased phospholipidosis potential, making this scaffold a superior choice for lead optimization over the isopropyl analog.
- [1] Molbase (n.d.). 4-Isopropylpyridin-2-amine LogP Data; ChemSpider (n.d.). 4-Isopropyl-2-pyridinamine ACD/LogP. View Source
